Estriol derivative 1
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Overview
Description
It is a compound with the molecular formula C18H22O3 and a molecular weight of 286.37 g/mol . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a tetraene system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Didehydroestriol typically involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane-tetrahydrofuran (THF) complex. This reaction is carried out in a 1:1 ratio, followed by refluxing the mixture at 65°C, resulting in a solution containing the desired product in approximately 90% yield .
Industrial Production Methods: Industrial production of 9,11-Didehydroestriol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 9,11-Didehydroestriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the tetraene system in its structure.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound, resulting in the formation of various reduced derivatives.
Major Products Formed: The major products formed from these reactions include dihydroxylated derivatives, reduced forms of the compound, and various substituted products depending on the reagents and conditions used .
Scientific Research Applications
9,11-Didehydroestriol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,11-Didehydroestriol involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can enter the nucleus of target cells and regulate gene transcription. This process leads to the formation of messenger RNA (mRNA), which interacts with ribosomes to produce specific proteins that mediate the compound’s effects on the target cells .
Comparison with Similar Compounds
- Estriol
- 16-Oxoestradiol
- 6alpha-Hydroxyestriol
- 3-Methoxyestra-1,3,5(10)-triene-16alpha
- 3,16alpha-Dihydroxyestra-1,3,5(10)-triene
Comparison: Compared to these similar compounds, 9,11-Didehydroestriol is unique due to its tetraene system and the specific arrangement of hydroxyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H22O3 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8S,10R,13S,14S,16R,17R)-13-methyl-7,8,10,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h2-3,5-6,8,12,14-17,19-21H,4,7,9H2,1H3/t12-,14+,15-,16+,17-,18-/m0/s1 |
InChI Key |
NIYIKOPGGOVROK-ZIVXASGVSA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC=C4[C@@H]3C=CC(=C4)O |
Canonical SMILES |
CC12CC=C3C(C1CC(C2O)O)CC=C4C3C=CC(=C4)O |
Origin of Product |
United States |
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